molecular formula C14H23N3O3 B15226445 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B15226445
M. Wt: 281.35 g/mol
InChI Key: AFJDMEXKFQEKLZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the piperidine ring: The 1,2,4-oxadiazole moiety is introduced onto the piperidine ring through nucleophilic substitution reactions.

    Protection of the piperidine nitrogen: The Boc group is introduced using Boc anhydride in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. This interaction can modulate the activity of the enzymes, leading to various biological effects .

Comparison with Similar Compounds

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other piperidine derivatives and oxadiazole-containing compounds:

The uniqueness of this compound lies in its specific combination of the piperidine and oxadiazole moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-5-11-15-12(20-16-11)10-6-8-17(9-7-10)13(18)19-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

AFJDMEXKFQEKLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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